Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is a structurally complex molecule featuring:
- A 4,7-dimethylbenzo[d]thiazole core, which is a bicyclic aromatic system with sulfur and nitrogen atoms.
- A tetrahydrofuran (THF)-methyl substituent linked via a carbamoyl group.
- A methyl benzoate ester at the para position.
Properties
IUPAC Name |
methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-14-6-7-15(2)20-19(14)24-23(30-20)25(13-18-5-4-12-29-18)21(26)16-8-10-17(11-9-16)22(27)28-3/h6-11,18H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOCFHMWFFKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, and more.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Biological Activity
Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure includes a benzo[d]thiazole moiety and a tetrahydrofuran unit, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 384.48 g/mol. The compound features multiple functional groups that contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 384.48 g/mol |
| CAS Number | 920171-28-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Benzo[d]thiazole Moiety : Utilizing appropriate precursors and reaction conditions to synthesize the benzo[d]thiazole core.
- Tetrahydrofuran Integration : Introducing the tetrahydrofuran ring through cyclization reactions.
- Carbamoylation : Reacting the intermediate with carbamoyl chloride or similar reagents to form the final ester product.
Biological Activity
Research indicates that compounds containing benzo[d]thiazole and tetrahydrofuran structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of benzo[d]thiazole possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory potential in animal models, showing promising results in reducing inflammation markers .
- Anticancer Properties : Certain thiazole derivatives are known for their cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties .
The mechanisms through which this compound exerts its biological effects can be attributed to:
- Enzyme Inhibition : Compounds with benzo[d]thiazole moieties often interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to therapeutic effects .
- Cellular Signaling Modulation : The compound may influence various signaling pathways within cells, affecting processes such as apoptosis and proliferation .
Case Studies
Recent studies have investigated the biological activity of related compounds:
- Antibacterial Screening : A series of thiazole derivatives were synthesized and screened for antibacterial activity against strains like E. coli and S. aureus, showing varying degrees of efficacy .
- Anti-inflammatory Assays : In vivo studies on thiazole derivatives demonstrated significant reductions in inflammation in models induced by carrageenan, indicating potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate exhibit promising anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in tumor progression. The thiazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design for cancer therapy .
Case Study: Thiazole Derivatives in Cancer Treatment
A study demonstrated that thiazole derivatives could effectively inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, showcasing the therapeutic potential of thiazole-containing compounds .
2. Neurological Disorders
The compound's structural components suggest potential applications in treating neurological disorders, particularly those related to tauopathies such as Alzheimer’s disease. The ability of certain thiazole derivatives to penetrate the blood-brain barrier makes them suitable candidates for developing treatments aimed at neurodegenerative conditions .
Case Study: Tau Inhibition
In a recent patent application, compounds structurally related to this compound were described as inhibitors of tau aggregation, a hallmark of Alzheimer's disease. These compounds demonstrated efficacy in reducing tau oligomerization in vitro, suggesting a pathway for therapeutic intervention in tau-mediated neurodegeneration .
Pharmacological Insights
3. Enzyme Inhibition
This compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. The incorporation of the tetrahydrofuran moiety enhances its pharmacokinetic properties, potentially improving bioavailability and efficacy as an enzyme inhibitor.
Case Study: Inhibition of Enzymatic Activity
Research has shown that compounds with similar structures can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial targets in treating cognitive disorders. The inhibition of these enzymes leads to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing cognitive function .
Summary Table of Applications
Comparison with Similar Compounds
Thiazole-Containing Urea Derivatives ()
Compounds 11a–11o from Molecules (2013) share a phenyl-thiazole scaffold but replace the carbamoyl group with urea linkages and incorporate piperazine-hydrazinyl moieties .
Key Differences:
Research Findings :
- Electron-withdrawing substituents (e.g., Cl, CF₃) in 11a–11o enhance stability and binding affinity in medicinal chemistry contexts .
Sulfonylurea Herbicides ()
Compounds like metsulfuron-methyl and triflusulfuron-methyl share a methyl benzoate ester but feature triazine-sulfonylurea cores instead of benzo[d]thiazole-carbamoyl groups .
Key Differences:
Structural Insights :
- The benzoate ester in both classes enhances lipophilicity, critical for membrane permeability in drugs or herbicidal activity .
- The triazine ring in herbicides confers selectivity for plant enzyme targets (e.g., acetolactate synthase), whereas the benzo[d]thiazole in the target compound may interact with mammalian enzymes .
Thiazolylmethyl Carbamates ()
Thiazolylmethyl carbamates from Pharmacopeial Forum (2017) share carbamate/carbamoyl groups but include amino acid-like chains (e.g., hydroxy-phenylhexanamide) absent in the target compound .
Key Differences:
| Feature | Target Compound | Thiazolylmethyl Carbamates |
|---|---|---|
| Side Chain | THF-methyl | Hydroxy-phenylhexanamide |
| Complexity | Moderate | High (multiple stereocenters) |
Functional Implications :
Q & A
Q. What are the common synthetic routes for Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate?
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. A general approach includes:
- Step 1: Reacting 4,7-dimethylbenzo[d]thiazol-2-amine with a tetrahydrofuran-derived acylating agent to form the carbamoyl intermediate.
- Step 2: Esterification of the intermediate with methyl 4-(chlorocarbonyl)benzoate under reflux conditions in a solvent like dichloromethane or DMF, often with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Key reagents: Glacial acetic acid as a catalyst, absolute ethanol for reflux, and pressure-controlled evaporation to isolate the product .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy: 1H and 13C NMR confirm the molecular structure, with peaks corresponding to the methyl groups (δ ~2.5 ppm for dimethylbenzo[d]thiazole), tetrahydrofuran protons (δ ~1.7–3.8 ppm), and ester carbonyl (δ ~170 ppm) .
- HPLC: Used to assess purity (>95% typically required for research-grade compounds) .
- Mass spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Q. What safety precautions are necessary when handling this compound?
Q. What are the primary biological targets of this compound?
Thiazole derivatives are known to interact with enzymes (e.g., kinases) and receptors involved in inflammation or cancer pathways. Preliminary studies suggest activity against tyrosine kinases or microtubule assembly, but target validation requires further in vitro assays (e.g., enzyme inhibition screens) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Catalyst screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate carbamoyl bond formation .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while reducing solvents (e.g., THF) can stabilize reactive intermediates .
- Temperature control: Lower temperatures (0–5°C) during acylation reduce side reactions, while reflux conditions (70–80°C) enhance esterification efficiency .
Q. How can contradictions in crystallographic data be resolved?
Q. What computational methods predict the biological activity of this compound?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin (PDB IDs: 1M17, 1JFF). Focus on hydrogen bonding with the carbamoyl group and hydrophobic interactions with the dimethylbenzo[d]thiazole .
- QSAR modeling: Train models on thiazole-derivative datasets to correlate substituent effects (e.g., tetrahydrofuran methyl group) with IC50 values .
Q. How can stability issues during storage be addressed?
- Lyophilization: Convert the compound to a stable lyophilized powder under inert gas (N2/Ar) to prevent hydrolysis .
- Additives: Include antioxidants (e.g., BHT) in stock solutions to mitigate oxidative degradation .
Q. What strategies mitigate toxicity in pharmacological studies?
- Prodrug design: Modify the ester group (e.g., replace methyl with PEGylated esters) to reduce off-target effects .
- SAR studies: Synthesize analogs with modified tetrahydrofuran or benzo[d]thiazole moieties to identify less toxic derivatives .
Q. How to analyze metabolic pathways of this compound?
- In vitro assays: Use liver microsomes (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., ester hydrolysis products) .
- Radiolabeling: Incorporate 14C labels at the methyl benzoate group to track metabolic fate in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
